molecular formula C12H15FO2 B8504058 5-(5'-Fluoro-2'-methoxyphenyl)pentanal

5-(5'-Fluoro-2'-methoxyphenyl)pentanal

Cat. No.: B8504058
M. Wt: 210.24 g/mol
InChI Key: FJMPWLFGGHGIRS-UHFFFAOYSA-N
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Description

5-(5'-Fluoro-2'-Methoxyphenyl)Pentanal is an aliphatic aldehyde derivative featuring a pentanal backbone substituted with a fluorinated and methoxylated aromatic ring. Its molecular formula is C₁₂H₁₅FO₂ (molar mass: 210.25 g/mol).

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)pentanal

InChI

InChI=1S/C12H15FO2/c1-15-12-7-6-11(13)9-10(12)5-3-2-4-8-14/h6-9H,2-5H2,1H3

InChI Key

FJMPWLFGGHGIRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CCCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

5-Phenyl-1-Pentanol
  • Structure: C₁₁H₁₆O (molar mass: 164.24 g/mol), featuring a phenyl-substituted pentanol chain.
  • Key Differences: The absence of an aldehyde group (replaced by a hydroxyl group) reduces electrophilicity, making it less reactive in condensation or oxidation reactions. The phenyl group enhances hydrophobicity compared to unsubstituted pentanol.
  • Applications : Used as a building block in organic synthesis, particularly for fragrances or surfactants .
5-[(4-Methoxyphenyl)Methoxy]Pentanal
  • Structure : C₁₃H₁₈O₃ (molar mass: 222.28 g/mol), with a 4-methoxyphenyl group linked via an ether bond.
  • Key Differences : The 4-methoxy substituent is electron-donating, increasing the aromatic ring’s electron density compared to the 5'-fluoro-2'-methoxy substitution in the target compound. This difference may alter solubility and reactivity in nucleophilic additions.
  • Synthesis : Produced via a two-step process involving 1,5-pentanediol, KOH/DMSO, and subsequent deprotection .
5-(Hexahydro-2-Oxo-1H-Thieno[3,4-d]Imidazol-6-yl)Pentanal
  • Structure: C₁₀H₁₆N₂O₂S (molar mass: 228.31 g/mol), featuring a bicyclic thienoimidazole substituent.
  • The aldehyde group’s reactivity may be sterically hindered by the bulky heterocycle .

Substituent Position and Electronic Effects

  • Fluorine vs. Methoxy : The 5'-fluoro group in the target compound is electron-withdrawing, polarizing the aromatic ring and increasing the aldehyde’s electrophilicity. In contrast, methoxy groups (e.g., in 5-[(4-Methoxyphenyl)methoxy]pentanal) are electron-donating, reducing electrophilicity but improving solubility in polar solvents .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Position Functional Group Key Properties/Applications
5-(5'-Fluoro-2'-Methoxyphenyl)Pentanal C₁₂H₁₅FO₂ 210.25 5'-F, 2'-OCH₃ Aldehyde High electrophilicity; potential synthon
5-Phenyl-1-Pentanol C₁₁H₁₆O 164.24 Phenyl Alcohol Hydrophobic; used in surfactants
5-[(4-Methoxyphenyl)Methoxy]Pentanal C₁₃H₁₈O₃ 222.28 4-OCH₃ Aldehyde Enhanced solubility in polar solvents
5-(Thienoimidazolyl)Pentanal C₁₀H₁₆N₂O₂S 228.31 Heterocyclic Aldehyde Bioactive potential; steric hindrance

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